molecular formula C12H17BrO B2506331 4-Bromo-2,6-diisopropylphenol CAS No. 2432-03-3; 5122-82-7

4-Bromo-2,6-diisopropylphenol

Cat. No.: B2506331
CAS No.: 2432-03-3; 5122-82-7
M. Wt: 257.171
InChI Key: QNJVELOLCDKQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-diisopropyl-phenol is an organic compound with the molecular formula C12H17BrO It is a brominated phenol derivative, characterized by the presence of two isopropyl groups at the 2 and 6 positions and a bromine atom at the 4 position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-diisopropyl-phenol typically involves the bromination of 2,6-diisopropylphenol. The reaction is carried out by adding bromine to a solution of 2,6-diisopropylphenol in a suitable solvent, such as carbon disulfide, at a controlled temperature. The reaction proceeds with the formation of the brominated product .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-2,6-diisopropyl-phenol can be achieved through continuous reaction processes. These processes often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the bromination reaction can be catalyzed by copper quinolinate and dimethylamino pyridine, which help in reducing the reaction temperature and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-diisopropyl-phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of de-brominated phenol derivatives or reduced phenolic compounds.

Scientific Research Applications

4-Bromo-2,6-diisopropyl-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diisopropyl-phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-diisopropyl-phenol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The presence of isopropyl groups at the 2 and 6 positions provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. Additionally, the bromine atom at the 4 position enhances its electrophilic character, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

4-bromo-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJVELOLCDKQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-03-3
Record name 4-Bromopropofol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-BROMOPROPOFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6V3UR69XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This is a modification of the procedure of Schuster, Ingeborg I.; Parvez, Masood; Freyer, Alan J. J. Org. Chem. 1988, 53, 5819. A solution of bromine (6.3 mL, 119 mmol) in acetic acid (40 mL) was added dropwise to a stirred, room temperature solution of 2,6-diisopropylphenol (20 mL, 97.1 mmol of 90% tech. grade) in acetic acid (280 mL). After 6 h, water was added and the mixture was extracted with ether. The ether phase was dried and concentrated and the residue was flash chromatographed (petroleum ether: eluent) to provide 4-bromo-2,6-diisopropylphenol (16.2 g, 65%) as a red oil. This oil was dissolved in DMF (50 mL), iodomethane (11.7 mL, 189 mmol) and potassium carbonate (26.3 g, 117 mL) were added to it. This reaction mixture was stirred for 5 h and diluted with water. This mixture was extracted with ether and the ether extracts were dried, concentrated and flash chromatographed (petroleum ether: eluent) to provide the title compound as a colorless oil (15.4 g, 90%): NMR (CDCl3); δ 7.17 (s, 2H), 3.70 (s, 3H), 3.29 (septet, 1H), 1.20 (d, 12 H).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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